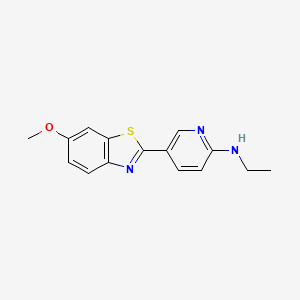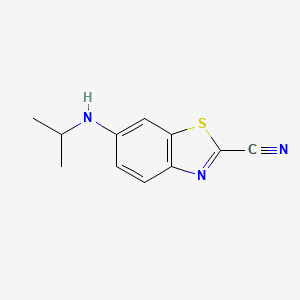![molecular formula C36H28O4 B8342779 Benzenepropanoic acid, -[[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]oxy]-, (S)-](/img/structure/B8342779.png)
Benzenepropanoic acid, -[[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]oxy]-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanoic acid, -[[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]oxy]-, (S)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a biphenyl group, and a benzenepropanoic acid moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, -[[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]oxy]-, (S)- typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran intermediate, followed by the introduction of the biphenyl group through a series of coupling reactions. The final step involves the esterification or amidation of the benzenepropanoic acid moiety under controlled conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and verify the product’s identity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanoic acid, -[[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]oxy]-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Benzenepropanoic acid, -[[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]oxy]-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications includes investigations into its anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound’s unique properties are explored for use in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of Benzenepropanoic acid, -[[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]oxy]-, (S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenepropanoic acid derivatives
- Benzofuran-containing compounds
- Biphenyl-based molecules
Uniqueness
What sets Benzenepropanoic acid, -[[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]oxy]-, (S)- apart from similar compounds is its unique combination of structural elements, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C36H28O4 |
|---|---|
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
(2S)-2-[4-[4-(2-benzyl-1-benzofuran-3-yl)phenyl]phenoxy]-3-phenylpropanoic acid |
InChI |
InChI=1S/C36H28O4/c37-36(38)34(24-26-11-5-2-6-12-26)39-30-21-19-28(20-22-30)27-15-17-29(18-16-27)35-31-13-7-8-14-32(31)40-33(35)23-25-9-3-1-4-10-25/h1-22,34H,23-24H2,(H,37,38)/t34-/m0/s1 |
Clé InChI |
CBAKPPAEHFOGJA-UMSFTDKQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=CC=C(C=C5)O[C@@H](CC6=CC=CC=C6)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=CC=C(C=C5)OC(CC6=CC=CC=C6)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-5-[(3-methoxyphenyl)methyl]-2-phenethyl-2-phenyl-3H-pyran-6-one](/img/structure/B8342706.png)







![Ethyl [1-methyl-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate](/img/structure/B8342763.png)


![1-(6-[1,3]Dioxolan-2-yl-pyridin-2-yl)ethanone](/img/structure/B8342796.png)

